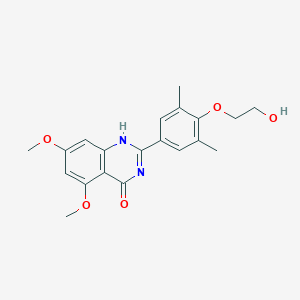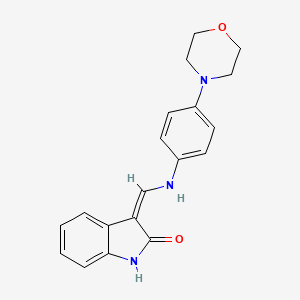
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Descripción general
Descripción
AGN-199659, a Novel Tyrosine Kinase Inhibitor, Blocks Choroidal Neovascularization.
Aplicaciones Científicas De Investigación
Structural and Spectral Analysis
A study focusing on a similar Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed insights into its crystal structure and spectral properties. This research is relevant for understanding the structural characteristics of compounds including the morpholine group and their potential applications in material science or molecular engineering (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Synthesis Techniques
Research on related compounds such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and its sulfur-transfer agents can provide insights into the synthesis methods for similar structures, which is essential for developing new pharmaceuticals or research chemicals (Klose, Reese, & Song, 1997).
Molecular Structure Studies
The molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene offer insights into the spatial structures and reactivities of monomer units, which are crucial in polymer science and material engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).
Catalytic Reactions and Synthesis
The stereoselective synthesis of related compounds like (E)‐3‐(Methoxycarbonyl)methylene‐1,3‐dihydroindol‐2‐ones using palladium-catalyzed oxidative carbonylation demonstrates advanced synthetic routes that could be applicable to the synthesis of 3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one, which may have implications in medicinal chemistry (Gabriele et al., 2001).
Propiedades
Número CAS |
503626-12-8 |
|---|---|
Nombre del producto |
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one |
Fórmula molecular |
C19H19N3O2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-[(4-morpholin-4-ylphenyl)iminomethyl]-1H-indol-2-ol |
InChI |
InChI=1S/C19H19N3O2/c23-19-17(16-3-1-2-4-18(16)21-19)13-20-14-5-7-15(8-6-14)22-9-11-24-12-10-22/h1-8,13,21,23H,9-12H2 |
Clave InChI |
SMHPROJLYWVEKK-LGMDPLHJSA-N |
SMILES isomérico |
C1COCCN1C2=CC=C(C=C2)N/C=C\3/C4=CC=CC=C4NC3=O |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC=C3C4=CC=CC=C4NC3=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AGN-199659; AGN 199659; AGN199659; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

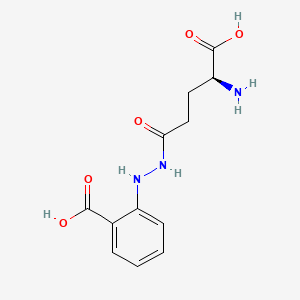
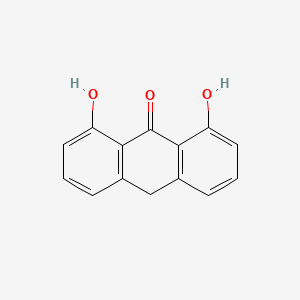
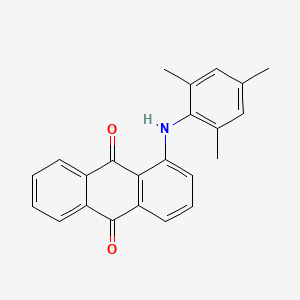
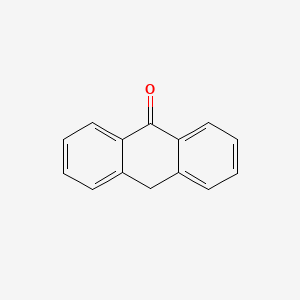
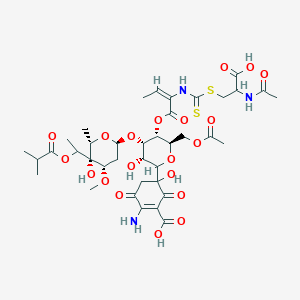
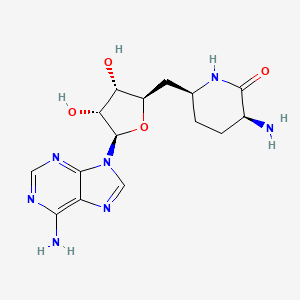
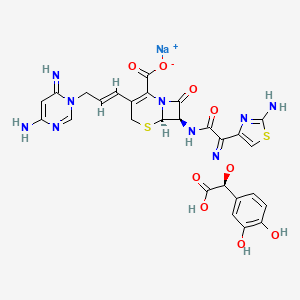
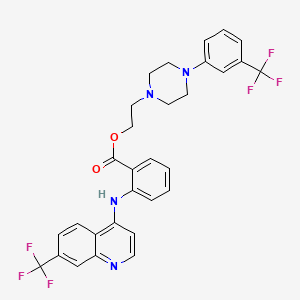
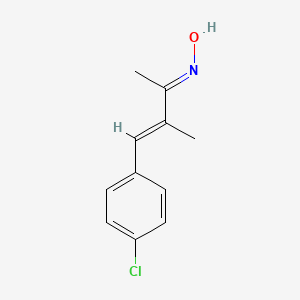
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
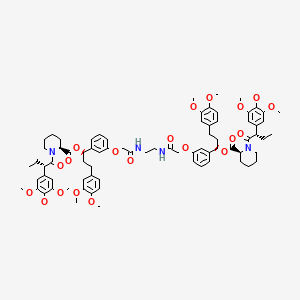
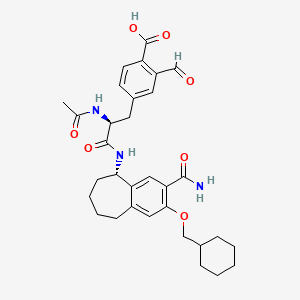
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)
